molecular formula C21H19N5O4 B6485020 2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899966-60-0

2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No. B6485020
CAS RN: 899966-60-0
M. Wt: 405.4 g/mol
InChI Key: GFIFPXJXNISBKS-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide” is likely a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

While the exact synthesis process for this compound is not available, benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The exact methods and conditions would depend on the specific substituents and their positions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods . These techniques allow for the identification of the functional groups and the overall structure of the compound.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide”, also known as “F2823-0365”, focusing on six unique applications:

Cancer Research

F2823-0365 has shown potential as an anti-cancer agent. Its structure allows it to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a promising candidate for targeted cancer therapies .

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of inflammatory mediators and reduce the expression of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has explored the neuroprotective effects of F2823-0365. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This suggests its potential use in developing treatments for these conditions .

Antimicrobial Activity

F2823-0365 has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a candidate for developing new antibiotics and antifungal agents .

Cardiovascular Research

The compound has been studied for its effects on cardiovascular health. It can influence various pathways involved in heart disease, such as reducing oxidative stress and inflammation in cardiac tissues. This makes it a potential therapeutic agent for preventing or treating cardiovascular diseases .

Future Directions

Future research on this compound could involve studying its potential applications, such as in the medical, industrial, or biological fields. In vivo biochemical tests of effective amides can be carried out in different fields of application .

properties

IUPAC Name

2,3-dimethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-7-9-14(10-8-13)26-19-16(11-23-26)21(28)25(12-22-19)24-20(27)15-5-4-6-17(29-2)18(15)30-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIFPXJXNISBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

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